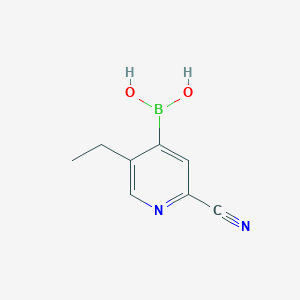![molecular formula C10H20OSi B14081942 trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane](/img/structure/B14081942.png)
trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane is an organosilicon compound with the molecular formula C10H20OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a cyclohexene ring, which is substituted with a methyl group at the 4-position. Organosilicon compounds like this one are widely used in various fields due to their unique chemical properties, including their ability to form stable bonds with both organic and inorganic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane typically involves the reaction of a cyclohexene derivative with a trimethylsilylating agent. One common method is the hydrosilylation reaction, where a hydrosilane (such as trimethylsilane) is added across the double bond of the cyclohexene derivative in the presence of a catalyst, often a platinum-based catalyst. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and product purity. The use of fixed bed reactors with supported catalysts is common, as it enables efficient catalysis and easy separation of the product from the catalyst .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorotrimethylsilane can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized organosilicon compounds .
Aplicaciones Científicas De Investigación
Trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Industry: The compound is used in the production of silicone-based materials, which are employed in a wide range of industrial applications, including sealants, adhesives, and coatings
Mecanismo De Acción
The mechanism by which trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane exerts its effects involves the formation of stable silicon-oxygen bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in environments where stability is crucial. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its silicon atom, forming strong covalent bonds .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxymethylsilane: Another organosilicon compound with similar applications but different reactivity due to the presence of methoxy groups.
3-Aminopropyltriethoxysilane: Used for similar purposes but contains an amino group, which provides different chemical properties and reactivity.
(3R,4S)-2,2,4-trimethyl-3-(3-methylbutyl)oxolane: A structurally similar compound with different functional groups and applications
Uniqueness
Trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane is unique due to its specific combination of a cyclohexene ring and a trimethylsilyl group. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry .
Propiedades
Fórmula molecular |
C10H20OSi |
|---|---|
Peso molecular |
184.35 g/mol |
Nombre IUPAC |
trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane |
InChI |
InChI=1S/C10H20OSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h7,9H,5-6,8H2,1-4H3/t9-/m1/s1 |
Clave InChI |
RXHONFUPUZJGQP-SECBINFHSA-N |
SMILES isomérico |
C[C@H]1CCC(=CC1)O[Si](C)(C)C |
SMILES canónico |
CC1CCC(=CC1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid](/img/structure/B14081860.png)
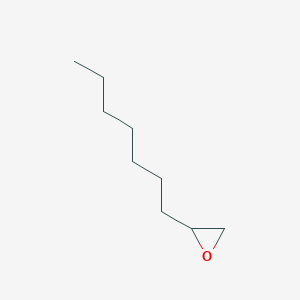
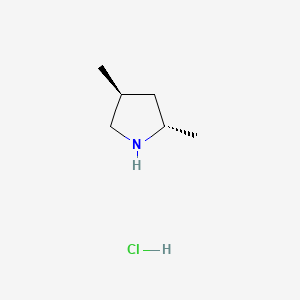
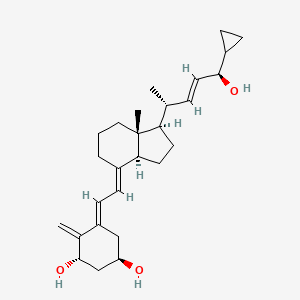

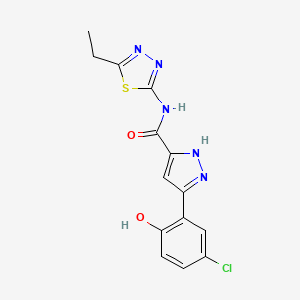

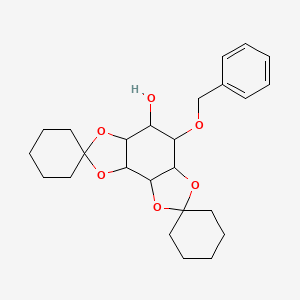

![2-(3-Ethoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081914.png)
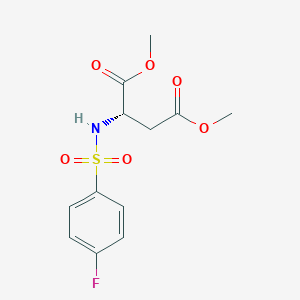
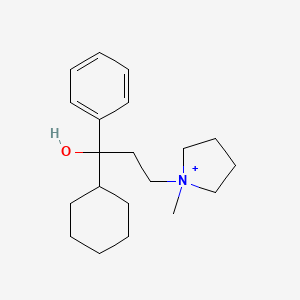
![ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14081945.png)
